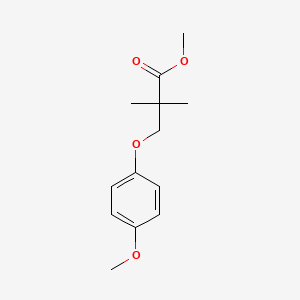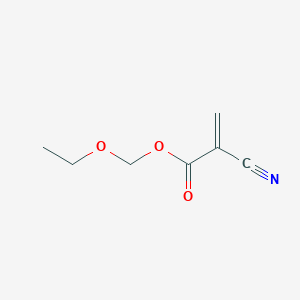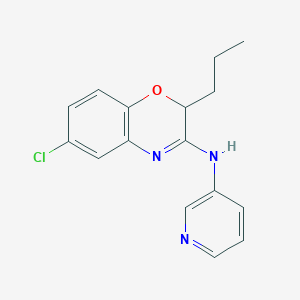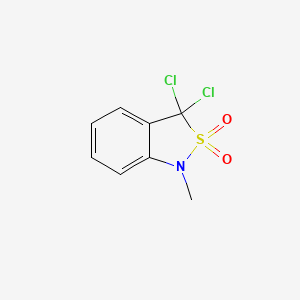
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzene ring fused to an isothiazole ring, with additional chlorine and methyl groups, and a dioxide functional group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by oxidation to introduce the dioxide group. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反应分析
Types of Reactions
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .
科学研究应用
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide: This compound shares a similar benzisothiazole core but differs in the substitution pattern.
3-Chloro-1,2-benzisothiazole: Another related compound with a different substitution pattern on the benzisothiazole ring.
Uniqueness
2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups, along with the dioxide functionality, make it a versatile compound for various applications .
属性
CAS 编号 |
500857-82-9 |
|---|---|
分子式 |
C8H7Cl2NO2S |
分子量 |
252.12 g/mol |
IUPAC 名称 |
3,3-dichloro-1-methyl-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H7Cl2NO2S/c1-11-7-5-3-2-4-6(7)8(9,10)14(11,12)13/h2-5H,1H3 |
InChI 键 |
YFEOAHKBSVUUTR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(S1(=O)=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
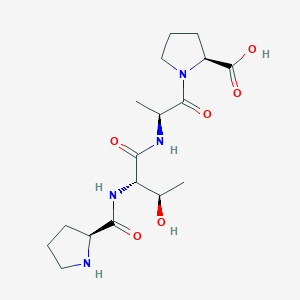
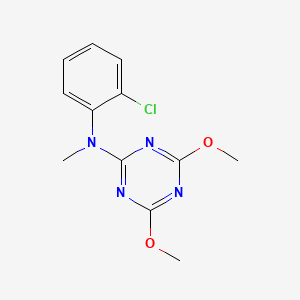
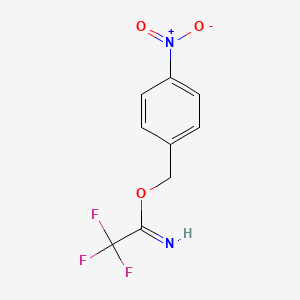
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
